N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine
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Overview
Description
N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group, a methoxyphenoxy group, and a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine typically involves the reaction of tert-butylamine with 4-(3-methoxyphenoxy)butan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the amine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of green chemistry principles, such as biocatalysis, can also be employed to minimize environmental impact and enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of amines with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal or biological research .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-methoxypyridin-3-amine
- tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
- N-(4-(tert-butylamino)phenyl)acetamide
Uniqueness
N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine is unique due to its specific structural features, such as the combination of a tert-butyl group and a methoxyphenoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-15(2,3)16-10-5-6-11-18-14-9-7-8-13(12-14)17-4/h7-9,12,16H,5-6,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYKTIUAYFBIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=CC(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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